N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1186049-52-4
VCID: VC2692045
InChI: InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
SMILES: COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol

N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1186049-52-4

Cat. No.: VC2692045

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride - 1186049-52-4

Specification

CAS No. 1186049-52-4
Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
IUPAC Name N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
Standard InChI Key SGQKZQHIPPZUPZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl

Introduction

Chemical Properties and Structure

N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride (CAS No.: 1186049-52-4) is a crystalline solid with a molecular weight of 270.75 g/mol and a molecular formula of C₁₃H₁₉ClN₂O₂. The compound features a piperidine ring, a common structural motif in many pharmaceuticals, connected to a 4-methoxyphenyl group through a carboxamide linkage. This structure contains multiple functional groups that contribute to its chemical reactivity and biological activity.

The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability in biological systems. The compound's structural components can be visualized in the standard chemical nomenclature, as reflected in its IUPAC identifiers:

Table 1: Chemical Identifiers and Properties of N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride

PropertyValue
CAS Number1186049-52-4
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.75 g/mol
IUPAC NameN-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride
Standard InChIInChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
Standard InChIKeySGQKZQHIPPZUPZ-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl

The structure contains a central piperidine ring connected to a para-methoxyphenyl group through an amide bond. The hydrochloride salt formation significantly affects the compound's solubility and stability properties, making it more suitable for various pharmaceutical applications.

Synthesis Methods

Several synthetic routes can be employed to prepare N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride. These methods typically involve the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 4-methoxyaniline, followed by conversion to the hydrochloride salt.

Amide Coupling Approach

One common synthetic pathway involves direct coupling of piperidine-4-carboxylic acid (or its derivatives) with 4-methoxyaniline using standard peptide coupling reagents. This approach typically employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The general synthetic route includes:

  • Activation of piperidine-4-carboxylic acid with coupling reagents

  • Reaction with 4-methoxyaniline to form the amide bond

  • Conversion to the hydrochloride salt using HCl in an appropriate solvent

Pharmacological Properties

General Pharmacological Profile

N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride belongs to a class of compounds that demonstrate diverse pharmacological activities. Piperidine derivatives, in general, are known for a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and antiviral properties.

The specific pharmacological profile of N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride is characterized by:

  • Potential receptor binding activities due to its structural similarity to known bioactive compounds

  • Modulation of signaling pathways influenced by the piperidine scaffold

  • Possible effects on membrane permeability and cellular transport due to its amphipathic nature

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

The positional isomer N-(2-methoxyphenyl)piperidine-4-carboxamide differs from N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride in the position of the methoxy group on the phenyl ring:

  • The 4-methoxy derivative (para position) may offer different hydrogen bonding interactions compared to the 2-methoxy derivative (ortho position)

  • The 2-methoxy group typically causes greater steric hindrance and can influence the conformation of the molecule

  • These positional differences can significantly impact biological activity and receptor selectivity

Comparison with Thioamide Analogs

Piperidine-4-carbothioamide derivatives represent sulfur-containing analogs:

  • The thioamide group (C=S) is larger and less electronegative than the carboxamide group (C=O)

  • Thioamide derivatives often serve as important precursors for thiazole synthesis

  • The substitution of oxygen with sulfur changes hydrogen bonding patterns and can significantly alter biological activity

Comparison with Other Piperidine Derivatives

Various other piperidine derivatives share structural similarities but differ in key aspects:

  • 4-(4-Methoxyphenyl)piperidine hydrochloride has a direct connection between the piperidine and phenyl rings, lacking the carboxamide linker

  • N-substituted piperidine-4-carboxamides contain additional substituents on the piperidine nitrogen

  • More complex derivatives incorporate additional functional groups that can modify physicochemical properties and biological activities

Future Research Directions

Several promising avenues for future research involving N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride include:

  • Comprehensive pharmacological profiling to identify specific biological targets

  • Development of structure-activity relationships through systematic structural modifications

  • Investigation of potential applications in emerging therapeutic areas

  • Exploration of novel synthetic routes to improve efficiency and scalability

  • Evaluation of combinations with other bioactive compounds for synergistic effects

The compound's structural features make it an attractive scaffold for further medicinal chemistry research, particularly in the development of receptor-targeted therapeutics and as intermediates for more complex pharmaceutical agents.

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